2,5-dimethyl-1-(1-naphthyl)-1H-pyrrole
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Overview
Description
“2,5-dimethyl-1-(1-naphthyl)-1H-pyrrole” is a chemical compound with the molecular formula C17H17NO and a molecular weight of 251.323 . It is used in various chemical reactions and can be synthesized in the lab .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One of the most synthetically useful and probably the most studied acyl transfer reaction to date is the kinetic resolution (KR) of sec-alcohols . This research area has been in the forefront of the contemporary ‘organocatalysis’ renaissance .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has a molecular formula of C17H17NO . Other related compounds have different molecular formulas, such as “2,5-Dimethyl-1-naphthyl trifluoromethanesulfonate” with a molecular formula of C13H11F3O3S .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. For instance, it can be involved in asymmetric acyl transfer processes including O - and N -acylation . The mechanism by which chiral nucleophiles catalyze asymmetric acyl transfer in the KR of sec -alcohols can be seen as a three-step process .Properties
IUPAC Name |
2,5-dimethyl-1-naphthalen-1-ylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-10-11-13(2)17(12)16-9-5-7-14-6-3-4-8-15(14)16/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWRRXOWTMTMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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